Isoatriplicolide tiglate
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Overview
Description
Isoatriplicolide tiglate is a sesquiterpene lactone compound isolated from the leaves of Paulownia coreana. It has garnered significant attention due to its potent antiproliferative properties, particularly against various cancer cell lines .
Preparation Methods
Isoatriplicolide tiglate is typically isolated from the chloroform-soluble fraction of Paulownia coreana leaves. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Isoatriplicolide tiglate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying degrees of biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoatriplicolide tiglate has been extensively studied for its antiproliferative effects on cancer cells. It has shown significant activity against breast and cervical cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, it has been investigated for its potential use in treating other forms of cancer and infectious diseases .
Mechanism of Action
The mechanism of action of isoatriplicolide tiglate involves both extrinsic and intrinsic pathways of apoptosis. It decreases the expression of pro-caspase 8, 9, and 3, which are key regulators of apoptotic cell death. This leads to the activation of caspase 8, 9, and 3, ultimately resulting in apoptosis . The compound also induces cell cycle arrest in the S/G2 phase, further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Isoatriplicolide tiglate is unique among sesquiterpene lactones due to its potent antiproliferative properties. Similar compounds include:
4,15-isoatriplicolide tiglate: A structural analogue with a γ,δ-double bond in an exocyclic position, making it more sensitive to nucleophilic attack.
Methacrylate and isobutyrate derivatives: These compounds also exhibit inhibitory activity against trypanothione reductase, an enzyme crucial for parasite survival.
This compound stands out due to its specific mechanism of inducing apoptosis and cell cycle arrest, making it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1 |
InChI Key |
BITFKDUCQOBZDL-KZSDYASMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |
Origin of Product |
United States |
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